N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride
CAS No.: 1172365-65-9
Cat. No.: VC4232074
Molecular Formula: C13H22ClN3O2S
Molecular Weight: 319.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172365-65-9 |
|---|---|
| Molecular Formula | C13H22ClN3O2S |
| Molecular Weight | 319.85 |
| IUPAC Name | 1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine;hydrochloride |
| Standard InChI | InChI=1S/C13H21N3O2S.ClH/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16;/h6-7,10H,3-5,8-9,14H2,1-2H3;1H |
| Standard InChI Key | JUJOYNVDHCVBSG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine hydrochloride, reflects its core structure: a benzene ring substituted with an amino group, a dimethylamine group, and a piperidin-1-ylsulfonyl moiety, with a hydrochloride counterion . The sulfonamide group (–SO₂NH–) bridges the aromatic ring and the piperidine heterocycle, a feature common in kinase inhibitors and protease modulators . Key spectral identifiers include:
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InChI:
InChI=1S/C13H21N3O2S.ClH/c1-16(2)13-9-10(8-12(14)11(13)7-6-10)19(17,18)15-5-3-4-15;/h6-9H,3-5,14H2,1-2H3;1H
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₂ClN₃O₂S | |
| Molecular Weight | 319.85 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Cool, dry environment |
Synthetic Pathways
Synthesis typically involves multi-step reactions starting from 4-nitroaniline derivatives. A proposed route includes:
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Sulfonation: Reaction of 2-amino-4-nitrophenol with piperidine-1-sulfonyl chloride to introduce the sulfonamide group.
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Reduction: Catalytic hydrogenation of the nitro group to an amine.
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Methylation: Treatment with methyl iodide to form the dimethylamine substituent.
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Salt Formation: Precipitation with hydrochloric acid to yield the hydrochloride salt .
Challenges in synthesis include controlling regioselectivity during sulfonation and minimizing side reactions at the aromatic amine. Purification often employs recrystallization from ethanol-water mixtures, achieving ≥95% purity .
Structural and Computational Analysis
Crystallographic Insights
While no crystal structure for this compound has been published, analogs like N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (PubChem CID 79780) exhibit planar sulfonamide groups and chair-conformation piperidine rings . Density functional theory (DFT) simulations predict similar geometry, with the sulfonyl oxygen atoms engaging in hydrogen bonds with proximal amines .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorptions at 1,150 cm⁻¹ (S=O asymmetric stretch) and 3,350 cm⁻¹ (N–H stretch).
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NMR: <sup>1</sup>H NMR (D₂O) signals at δ 2.85 (s, 6H, N(CH₃)₂), 3.15–3.45 (m, 4H, piperidine CH₂), and 7.25–7.55 (m, 3H, aromatic H) .
Biological Activity and Mechanism
Antimicrobial Screening
Preliminary assays against Escherichia coli and Staphylococcus aureus show moderate activity (MIC = 32 μg/mL), likely due to sulfonamide-mediated folate pathway disruption. Resistance development remains a concern, necessitating structural optimization.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Use PPE; avoid ingestion |
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H318 | Safety goggles required |
The compound is non-flammable but reacts with strong oxidizers, releasing toxic gases (e.g., SO<sub>x</sub>, NO<sub>x</sub>) . Spills require neutralization with 5% sodium bicarbonate before disposal .
Research Applications and Future Directions
Drug Discovery
The compound serves as a scaffold for developing:
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Anticancer agents: Analogous pyrrolopyrimidine-piperidine hybrids inhibit tumor xenograft growth in mice .
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Neuroprotective drugs: Sulfonamide derivatives modulate NMDA receptors, suggesting potential in Alzheimer’s disease .
Chemical Biology Probes
<sup>35</sup>S-labeled versions could track sulfonamide metabolism in vivo, elucidating off-target interactions.
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